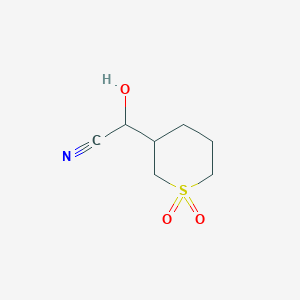
2-(1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)-2-hydroxyacetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,1-dioxo-1lambda6-thian-3-yl)-2-hydroxyacetonitrile is a heterocyclic organic compound It is characterized by the presence of a thian-3-yl group with a dioxo substitution, a hydroxy group, and an acetonitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-dioxo-1lambda6-thian-3-yl)-2-hydroxyacetonitrile typically involves the reaction of a thian-3-yl precursor with appropriate reagents to introduce the dioxo and hydroxy groups. Common synthetic routes may include:
Oxidation Reactions: Using oxidizing agents to introduce the dioxo functionality.
Hydroxylation Reactions: Introducing the hydroxy group through hydroxylation reactions.
Nitrile Formation: The acetonitrile group can be introduced via nitrile formation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch Reactors: For controlled synthesis and monitoring of reaction parameters.
Continuous Flow Reactors: For large-scale production with consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,1-dioxo-1lambda6-thian-3-yl)-2-hydroxyacetonitrile can undergo various chemical reactions, including:
Oxidation: Further oxidation to introduce additional functional groups.
Reduction: Reduction of the dioxo group to form different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions at the hydroxy or nitrile groups.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Such as halides or other nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield additional oxo or hydroxyl derivatives.
Reduction: May yield reduced forms of the compound with different functional groups.
Substitution: May yield substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-(1,1-dioxo-1lambda6-thian-3-yl)-2-hydroxyacetonitrile has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(1,1-dioxo-1lambda6-thian-3-yl)-2-hydroxyacetonitrile involves its interaction with specific molecular targets and pathways. This may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Binding: Interacting with cellular receptors to modulate biological responses.
Pathway Modulation: Affecting various biochemical pathways to exert its effects.
Vergleich Mit ähnlichen Verbindungen
2-(1,1-dioxo-1lambda6-thian-3-yl)-2-hydroxyacetonitrile can be compared with other similar compounds, such as:
2-(1,1-dioxo-1lambda6-thian-3-yl)acetic acid: Similar structure but with an acetic acid moiety instead of a hydroxyacetonitrile group.
Thiazolidine-2,4-dione-5-acetic acid: Another related compound with a thiazolidine ring and acetic acid functionality.
The uniqueness of 2-(1,1-dioxo-1lambda6-thian-3-yl)-2-hydroxyacetonitrile lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C7H11NO3S |
|---|---|
Molekulargewicht |
189.23 g/mol |
IUPAC-Name |
2-(1,1-dioxothian-3-yl)-2-hydroxyacetonitrile |
InChI |
InChI=1S/C7H11NO3S/c8-4-7(9)6-2-1-3-12(10,11)5-6/h6-7,9H,1-3,5H2 |
InChI-Schlüssel |
YIGGSKWMCYHOHR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CS(=O)(=O)C1)C(C#N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


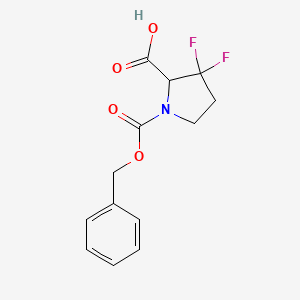
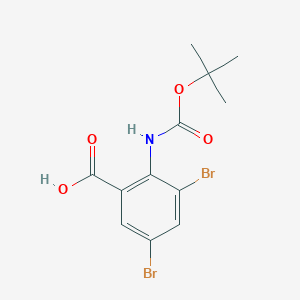
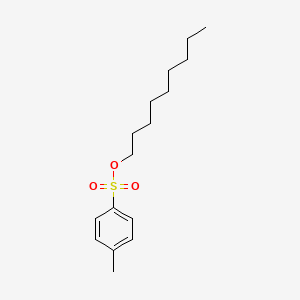
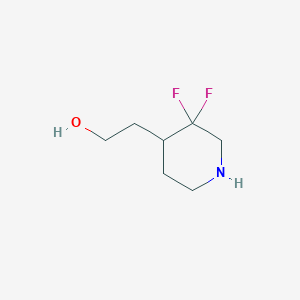
![2-({6-[4-(Trifluoromethoxy)phenyl]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)aceticacid](/img/structure/B13565619.png)
![tert-butyl3-methyl-7-oxo-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine-5-carboxylate](/img/structure/B13565624.png)
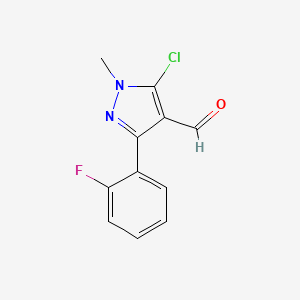
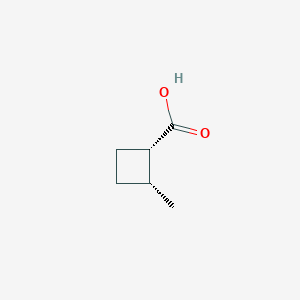
![5-{[(Tert-butoxy)carbonyl]amino}hexanoic acid](/img/structure/B13565630.png)

![1-Isopropyl-1H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B13565649.png)
![rac-[(3aR,7aR)-octahydro-1H-isoindol-3a-yl]methanol](/img/structure/B13565655.png)

![3-[(2,3-Dimethylphenyl)methyl]azetidine](/img/structure/B13565658.png)
